molecular formula C11H6ClFN2O2 B2850105 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1207724-87-5

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B2850105
CAS RN: 1207724-87-5
M. Wt: 252.63
InChI Key: GUQCAJDZQGVQCX-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play an important role in medicinal and pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, such as 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid, can be determined by single crystal X-ray diffraction studies . The title compound crystallizes in monoclinic space group P 2 1 / c . Weak but significant interactions like C–H···O, C–H···F and π – π are involved in the stability of the structure .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

This compound can be used as a reactant in Suzuki cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Synthesis of Biaryl Amides

Biaryl amides are a class of compounds with potential therapeutic applications. The compound can be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Kinesin Spindle Protein Inhibitors

Kinesin spindle proteins play a key role in cell division, and inhibitors of these proteins can potentially be used in cancer treatment. This compound can be used in the synthesis of such inhibitors .

GABA α2/3 Agonist Preparation

GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the brain. Agonists for GABA receptors can have potential applications in the treatment of various neurological disorders. This compound can be used in the preparation of GABA α2/3 agonists .

Anti-Inflammatory and Analgesic Activities

Pyrimidine-derived indole ribonucleosides synthesized from this compound were tested for in vitro antiproliferative activities . These compounds showed anti-inflammatory and analgesic activities, which could be useful in the development of new drugs for pain management .

Synthesis of Novel Triazole-Pyrimidine Hybrids

This compound can be used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have potential neuroprotective and anti-neuroinflammatory activities, which could be beneficial in the treatment of neurodegenerative diseases .

Future Directions

Given the importance of pyrimidine derivatives in medicinal and pharmaceutical applications , future research could focus on the synthesis, characterization, and biological activity of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid and its derivatives. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQCAJDZQGVQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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